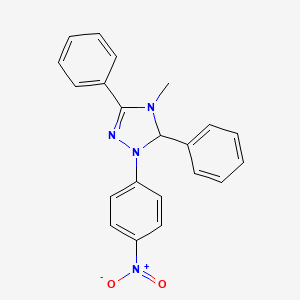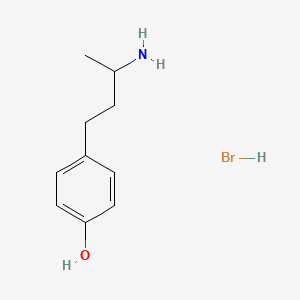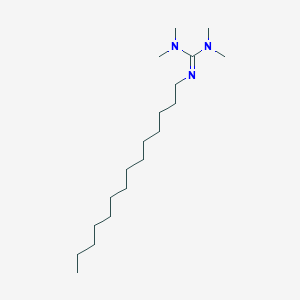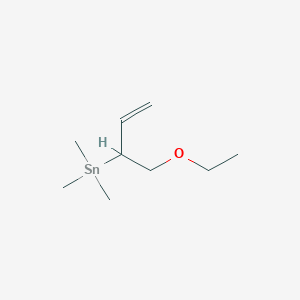![molecular formula C13H11N3O4S B14389765 5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 89683-18-1](/img/structure/B14389765.png)
5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a naphthoquinone moiety fused with a triazole ring and a propane-1-sulfonyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione typically involves multiple steps. One common method starts with the preparation of the naphthoquinone precursor, which is then subjected to a series of reactions to introduce the triazole and sulfonyl groups. The key steps include:
Formation of the Naphthoquinone Precursor: This can be achieved through oxidation reactions of naphthalene derivatives.
Introduction of the Triazole Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can undergo various chemical reactions, including:
Oxidation: The naphthoquinone moiety can be further oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The triazole ring can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups onto the triazole ring.
Applications De Recherche Scientifique
5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves its interaction with various molecular targets and pathways. The triazole ring can inhibit enzymes by binding to their active sites, while the naphthoquinone moiety can generate reactive oxygen species that induce oxidative stress in cells . These combined effects contribute to the compound’s biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure but differ in their substituents and overall structure.
Naphthoquinone Derivatives: Compounds with similar naphthoquinone moieties but lacking the triazole ring.
Sulfonyl Compounds: Molecules containing sulfonyl groups but with different core structures.
Uniqueness
5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is unique due to its combination of a naphthoquinone moiety, a triazole ring, and a sulfonyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89683-18-1 |
|---|---|
Formule moléculaire |
C13H11N3O4S |
Poids moléculaire |
305.31 g/mol |
Nom IUPAC |
5-propylsulfonyl-2H-benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C13H11N3O4S/c1-2-6-21(19,20)8-5-3-4-7-9(8)13(18)11-10(12(7)17)14-16-15-11/h3-5H,2,6H2,1H3,(H,14,15,16) |
Clé InChI |
OTCCQOPKMHBJIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)C1=CC=CC2=C1C(=O)C3=NNN=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3aR,8bR)-3-Methyl-1-phenyl-1,3a,4,8b-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14389704.png)
![Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14389723.png)
![1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14389730.png)





